Chiral Identity: (R)-Enantiomer vs. (S)-Enantiomer and Racemate as Distinct Chemical Entities
The compound exists as three distinct chemical entities differentiated solely by stereochemistry: the (R)-enantiomer (CAS 1261235-98-6), the (S)-enantiomer (CAS 1264035-00-8), and the racemic mixture (CAS 1261232-64-7) . The (R)-enantiomer incorporates the (3R)-pyrrolidin-3-amine substructure, as confirmed by the SMILES notation c1cc(sc1)S(=O)(=O)N[C@@H]2CCNC2.Cl . In chiral sulfonamide drug discovery, the enantiomeric form directly dictates target binding geometry; for the closely related sulfonamidopyrrolidinone fXa inhibitor series, the (S)-configuration at the pyrrolidinone 3-position was essential for low-nanomolar potency, while the opposite enantiomer showed substantially reduced activity . Procurement of the incorrect enantiomer for SAR or lead optimization studies would therefore introduce an uncontrolled variable irreconcilable with the intended stereochemical hypothesis.
| Evidence Dimension | Absolute stereochemical configuration at pyrrolidine 3-position |
|---|---|
| Target Compound Data | (R)-configuration; CAS 1261235-98-6; SMILES: c1cc(sc1)S(=O)(=O)N[C@@H]2CCNC2.Cl |
| Comparator Or Baseline | (S)-enantiomer: CAS 1264035-00-8; Racemate: CAS 1261232-64-7 |
| Quantified Difference | Three discrete CAS registries confirm non-identity; stereochemical difference is absolute (R vs. S vs. racemic), not a matter of degree. |
| Conditions | Structural identity established by IUPAC nomenclature and CAS registry assignment per Chemical Abstracts Service. |
Why This Matters
For chiral drug discovery programs, selecting the correct single enantiomer is mandatory to ensure reproducible SAR data and avoid confounding stereochemical variables.
